Inosine 5'-monophosphate disodium salt hydrate
Overview
Description
Inosine-5’-monophosphate (IMP) is a substrate of IMP dehydrogenase (IMPDH), a NAD + -dependent enzyme that generates xanthosine monophosphate . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . It is a food additive and is essential for intestinal health and immunity .
It is used as a substrate to study the activity, specificity, and kinetics of inosine-5’-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .
Molecular Structure Analysis
The empirical formula of Inosine 5’-monophosphate disodium salt hydrate is C10H11N4O8PNa2 · xH2O . The molecular weight on an anhydrous basis is 392.17 .Chemical Reactions Analysis
Inosine-5’-monophosphate (5’-IMP) may be used as a substrate to study the activity, specificity, and kinetics of inosine 5’-monophosphate dehydrogenase (IMPDH) EC 1.1.1.205, the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .Physical And Chemical Properties Analysis
Inosine 5’-monophosphate disodium salt hydrate is a white to almost white powder or crystal . It has a solubility of 50 mg/mL in water, forming a clear, colorless solution .Scientific Research Applications
Thermal Behavior in Food Chemistry
Inosine 5'-monophosphate disodium salt hydrate (IMPNa2) is characterized for its thermal behavior. This study is crucial for food processing, as IMPNa2 is unstable above 200°C, suggesting that foods containing this additive should be processed below this temperature. The study provides a decomposition mechanism for inosinates (J. D. de Jesus, A. G. Ferreira, & É. Cavalheiro, 2018).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structure of IMPNa2 have been conducted to understand the impact of hydration on nucleic acid conformation. This research is critical for comprehending the structural dynamics of nucleotides (M. Sriram, Y. Liaw, Y. Gao, & A. Wang, 1991).
Interaction with Platinum Compounds
Research has explored the reaction of IMPNa2 with cis- and trans-dichlorodiammineplatinum(II), leading to insights into potential anti-tumor applications. This includes the formation of complexes with these platinum compounds, which could be significant in the field of medicinal chemistry (H. Tajmir-Riahi & T. Theophanides, 1984).
Electrospray Mass Spectrometry Enhancement
IMPNa2, among other nucleotides, has been analyzed using negative-ion electrospray mass spectrometry, improving the understanding of these compounds in various analytical chemistry applications (J. Ballantine, D. E. Games, & P. Slater, 1997).
Cadmium Binding in Nucleotides
A study on the binding sites of cadmium in nucleotides, including IMPNa2, reveals the interaction of cadmium with various molecular components. This research is significant for understanding metal-nucleotide interactions in biochemistry (D. Goodgame, I. Jeeves, C. Reynolds, & A. C. Skapski, 1975).
Safety And Hazards
Inosine 5’-monophosphate disodium salt hydrate may cause eye and skin irritation. Ingestion of large amounts may cause gastrointestinal irritation. Inhalation may cause respiratory tract irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCIGEIXDXQSGM-MSQVLRTGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine 5'-monophosphate disodium salt hydrate | |
CAS RN |
1192013-78-7, 4691-65-0, 352195-40-5 | |
Record name | Disodium 5'-inosinate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192013787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inosine 5'-monophosphate disodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 5'-INOSINATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6R6P2Y0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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